ethyl 2-(acetylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate
Description
Ethyl 2-(acetylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate is a brominated benzothiophene derivative with a complex substitution pattern. Its structure features:
- A 6-bromo substituent and a 7-(2-bromoethoxy) group, introducing two bromine atoms that influence reactivity and steric bulk.
- An ethyl ester at the 3-position, common in prodrug formulations to improve solubility and bioavailability.
Its crystallographic properties could be analyzed using tools like SHELX or ORTEP-III, which are widely employed for small-molecule structure determination .
Properties
IUPAC Name |
ethyl 2-acetamido-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2NO4S/c1-3-21-15(20)11-9-4-5-10(17)12(22-7-6-16)13(9)23-14(11)18-8(2)19/h4-5H,3,6-7H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEULYTMHTIYARI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2OCCBr)Br)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(acetylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from the benzothiophene coreThe ethoxy group can be introduced via a Williamson ether synthesis, where an alkoxide reacts with a bromoalkane under nucleophilic substitution conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(acetylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituents can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to remove the bromo substituents.
Electrophilic Aromatic Substitution: The benzothiophene core can participate in electrophilic aromatic substitution reactions, such as bromination.
Common Reagents and Conditions
Nucleophilic Substitution: Alkoxides, amines, and thiols are common nucleophiles used in substitution reactions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
Ethyl 2-(acetylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate has several applications in scientific research:
- **
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Comparison with Similar Compounds
Key Observations:
Bromine’s larger atomic radius may slow reaction kinetics but improve stability in biological environments. The 6-bromo substituent is conserved across all analogs, suggesting its critical role in electronic modulation or binding interactions.
Functional Group Reactivity :
- The ethyl ester at the 3-position is a common feature, likely serving as a hydrolyzable prodrug moiety.
- The 3-hydroxy-2-methylpropoxy group in introduces a polar hydroxyl group, enhancing aqueous solubility compared to the hydrophobic bromoethoxy group in the target compound.
Crystallographic and Computational Studies
- Structural Analysis : Tools like SHELXL and ORTEP-III are critical for resolving the stereoelectronic effects of substituents. For example, the 2-bromoethoxy group’s conformation could be mapped to predict its interaction with enzymatic targets .
- Thermodynamic Stability : The target compound’s higher molecular weight and bromine content may result in a higher melting point compared to the hydroxypropoxy analog .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
